N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene-2-carboxamide core substituted with a hydroxyethyl group bearing both furan-2-yl and thiophen-3-yl moieties. The hydroxyethyl group may improve solubility compared to purely lipophilic derivatives, a critical factor in drug development .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-24-11-14)17-6-3-8-23-17/h1-11,22H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSXALCXVROZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.
Mode of Action
It is known that thiophene-based compounds interact with their targets in a variety of ways, depending on the specific therapeutic property they exhibit.
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways, again depending on the specific therapeutic property they exhibit.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene and Furan Rings : Utilizing methods such as Suzuki or Stille coupling to introduce these heterocycles into the molecular structure.
- Introduction of Hydroxy and Carboxamide Groups : Achieved through nucleophilic substitution reactions and amide bond formation.
- Final Assembly : The complete structure is finalized through purification techniques such as recrystallization or chromatography.
Anticancer Properties
This compound has been investigated for its anticancer properties, particularly its ability to inhibit tubulin polymerization. In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HeLa | 0.5 | CA-4 | 0.18 |
| MDA-MB-231 | 0.7 | CA-4 | 0.37 |
| A549 | 1.0 | CA-4 | 0.18 |
| HT-29 | 1.5 | CA-4 | 3.1 |
| MCF-7 | 1.8 | CA-4 | 0.37 |
These results indicate that the compound's activity is comparable to established antitumor agents, highlighting its potential as a lead compound for further development in cancer therapy .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Tubulin Inhibition : The compound binds to tubulin, inhibiting its polymerization, which is critical for mitotic spindle formation during cell division.
- Histone Deacetylase (HDAC) Inhibition : It has been shown to increase acetylation of histone H3, suggesting potential HDAC inhibitory activity, which can lead to altered gene expression profiles conducive to apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, though further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several studies have focused on the biological evaluation of similar compounds with structural similarities to this compound:
-
Study on Benzofuran Derivatives : Research demonstrated that modifications in the benzofuran structure significantly affected antiproliferative activity against various cancer cell lines, establishing a structure–activity relationship (SAR) .
- Key findings included:
- Compounds with methoxy substitutions showed enhanced activity.
- The presence of hydroxamic acid moieties was crucial for dual inhibition of tubulin and HDAC.
- Key findings included:
- Thiophene Analogues in Breast Cancer : Another study evaluated thiophene derivatives and their effects on breast cancer cells, confirming their potential as effective agents against multidrug-resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The mechanism of action involves:
- Disruption of Microbial Cell Membranes : The compound interferes with the integrity of microbial membranes.
- Inhibition of Metabolic Pathways : It disrupts essential metabolic processes within the microorganisms.
Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli , reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including lung (A549), colon (HCT116), and breast cancer cells. The anticancer effects are attributed to:
- Induction of Apoptosis : The compound activates caspase pathways, promoting programmed cell death.
- Cell Cycle Regulation : It modulates key regulators involved in cell cycle progression.
Research Findings : A recent study reported an IC50 value of 193.93 µg/mL against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil.
| Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|
| A549 | 193.93 |
| HCT116 | Not specified |
| Breast Cancer | Not specified |
Antioxidant Activity
The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals is crucial for mitigating cellular damage.
Anti-inflammatory Effects
In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.
Molecular Docking Studies
Computational studies have indicated strong binding affinities to various targets involved in cancer progression and inflammation. These findings support the potential of this compound as a multi-target therapeutic agent.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacterial and fungal strains |
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation |
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound incorporates both furan and thiophene rings, unlike analogs with single heterocycles (e.g., ). This may enhance π-π stacking or hydrogen-bonding interactions in target binding .
- Synthetic Complexity : The hydroxyethyl group in the target compound likely requires multi-step synthesis, contrasting with simpler amide couplings in and .
Table 2: Activity Profiles of Selected Analogs
Key Insights :
- Antimalarial vs. Anticancer: Piperidine-linked benzo[b]thiophenes () target Plasmodium species, whereas 4-cyano derivatives () are tailored for cancer cell line screening. The target compound’s hydroxyethyl group could bridge these applications by balancing hydrophilicity and membrane permeability .
- MAO-B Selectivity : Methoxy and halogen substituents () correlate with MAO-B selectivity, suggesting that the target compound’s furan-thiophene system might similarly influence enzyme isoform preference .
Physicochemical and Crystallographic Comparisons
- Crystal Packing : highlights that thiophene-carboxamides exhibit weaker C–H···O/S interactions compared to furan analogs, impacting solubility and stability. The target compound’s furan-thiophene hybrid may alter these supramolecular interactions .
- NMR Shifts : In , electron-withdrawing groups (e.g., –CF3 in compound 44) downfield-shift aromatic protons (δ 7.8–8.2 ppm), whereas the target compound’s hydroxyethyl group may induce upfield shifts due to hydrogen bonding .
Q & A
Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the hydroxyethyl backbone via nucleophilic addition between furan-2-yl and thiophen-3-yl precursors under anhydrous conditions (e.g., CH₂Cl₂ or ethanol) .
- Step 2: Coupling the backbone with benzo[b]thiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide linkage .
- Purification: Reverse-phase HPLC or column chromatography is critical to achieve >95% purity. Reaction yields range from 45–67% depending on solvent choice and catalyst (e.g., palladium-based catalysts for cross-coupling steps) .
Q. How is the compound characterized structurally?
Key characterization methods include:
- Spectroscopy:
- ¹H/¹³C NMR: Assignments of aromatic protons (δ 6.5–8.0 ppm for thiophene/furan rings) and hydroxyl groups (broad singlet at δ 4.5–5.5 ppm) .
- IR: Peaks at 1650–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (N–H/O–H stretch) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 319.39 for C₁₅H₁₃NO₃S₂) .
- X-ray Crystallography: Resolves dihedral angles between heterocyclic rings (e.g., 8.5–13.5° between thiophene and benzene planes) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Contradictions often arise from assay variability or impurity effects. Methodological solutions include:
- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
- Batch Reproducibility: Compare multiple synthetic batches using LC-MS to rule out impurities (>98% purity required) .
- Computational Docking: Predict binding modes to biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina to rationalize activity discrepancies .
Q. What strategies optimize the compound’s solubility without compromising bioactivity?
- Derivatization: Introduce polar groups (e.g., –SO₃H, –COOH) at the hydroxyethyl position while preserving the thiophene/furan pharmacophore .
- Salt Formation: Use counterions like hydrochloride or sodium salts to enhance aqueous solubility (tested via shake-flask method) .
- Co-solvent Systems: Employ DMSO/water mixtures (≤10% DMSO) for in vitro assays to maintain solubility and stability .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4/2D9 isoforms to predict drug-drug interaction risks .
- Metabolite ID: Use high-resolution mass spectrometry (HRMS/MS) to identify hydroxylated or glucuronidated metabolites .
Mechanistic and Functional Analysis
Q. What experimental designs elucidate the compound’s mechanism of action?
- Target Deconvolution: Combine affinity chromatography (using biotinylated probes) with proteomics to identify binding partners .
- Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated cells to map affected pathways (e.g., MAPK/NF-κB) .
- Kinetic Studies: Surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD = 10–100 nM for kinase targets) .
Q. How are structure-activity relationships (SAR) systematically explored?
- Core Modifications: Replace benzo[b]thiophene with benzofuran or indole to assess heterocyclic ring contributions .
- Side-Chain Variations: Alter the hydroxyethyl group to methyl or trifluoromethyl derivatives and compare IC₅₀ values in bioassays .
- 3D-QSAR Models: Generate CoMFA/CoMSIA models to predict activity cliffs and guide synthetic efforts .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported physicochemical properties?
Q. What analytical methods resolve stereochemical uncertainties in the compound?
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB and assign configurations via circular dichroism (CD) .
- NOESY NMR: Detect spatial proximities between protons to confirm relative stereochemistry .
Advanced Methodological Challenges
Q. How can researchers improve synthetic yields for large-scale studies?
Q. What in silico tools predict off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
